1,3-Difluoro-2-nitrobenzene
Overview
Description
1,3-Difluoro-2-nitrobenzene is a chemical compound that is part of the nitroaromatic family, a group known for its complex photophysics and photochemistry. While the provided papers do not directly discuss 1,3-difluoro-2-nitrobenzene, they do provide insights into the behavior of similar compounds, which can be used to infer certain properties and reactions of 1,3-difluoro-2-nitrobenzene.
Synthesis Analysis
The synthesis of related fluorinated nitrobenzene compounds often involves multi-step reactions with careful control of conditions to ensure the introduction of fluorine and nitro groups at specific positions on the benzene ring. For example, 2,3,4-Trifluoronitrobenzene was synthesized from dichlorofluorobenzene through nitration and subsequent fluorination, achieving a high yield of the fluorination step . This suggests that a similar approach could be used for the synthesis of 1,3-difluoro-2-nitrobenzene, with appropriate adjustments to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated nitrobenzene derivatives has been extensively studied. For instance, the crystal and molecular structures of various trinitrobenzene derivatives have been determined, showing how the presence of substituents like fluorine can cause significant twisting of nitro groups out of the plane of the benzene ring . This information is valuable for understanding the molecular geometry of 1,3-difluoro-2-nitrobenzene, which likely exhibits similar structural distortions due to the presence of electronegative fluorine atoms and the nitro group.
Chemical Reactions Analysis
Fluorinated nitrobenzene compounds participate in a variety of chemical reactions, often involving the substitution of fluorine atoms by nucleophiles. For example, reactions of 1,2-difluoro-4,5-dinitrobenzene with amines resulted in the displacement of fluorine atoms in preference to nitro groups . This suggests that 1,3-difluoro-2-nitrobenzene could also undergo nucleophilic substitution reactions where the fluorine atoms are replaced while retaining the nitro group.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated nitrobenzene derivatives are influenced by the presence of both fluorine and nitro groups. The introduction of fluorine atoms into the benzene ring can enhance the thermal stability of the compound, as seen in the case of 1,3,5-trifluorobenzene, which also shows superior film-forming properties for lithium-ion batteries . Additionally, the electronic properties of the fluorine atoms can affect the NMR spectra and the anisotropy of indirect fluorine couplings, as demonstrated by studies on 1,2-difluorobenzene . These properties are likely to be relevant to 1,3-difluoro-2-nitrobenzene as well, affecting its behavior in various applications.
Scientific Research Applications
Electron Attachment and Dissociation Studies
1,3-Difluoro-2-nitrobenzene, along with other nitrobenzene derivatives, has been studied for its interaction with electrons. Investigations using electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS) have revealed insights into the energies of electron attachment and the behavior of negative ions formed. These studies are significant for understanding the electronic properties of such compounds (Asfandiarov et al., 2007).
Molecular Geometry and Nuclear Magnetic Resonance (NMR) Analysis
Research involving the NMR spectra of 1,3-difluorobenzene in nematic solvents provides valuable data on molecular geometry and the anisotropy of indirect fluorine-fluorine coupling. This helps in understanding the structural properties of the molecule, which is crucial for various applications in chemical and material sciences (Otter et al., 1973).
Inhibition of Polymorphonuclear Leukocyte Functions
Studies have shown that bifunctional fluorinated nitrobenzenes, including compounds similar to 1,3-difluoro-2-nitrobenzene, can inhibit various functions of polymorphonuclear leukocytes, such as chemotaxis and phagocytosis. This suggests potential biomedical applications, particularly in modulating immune responses (Elferink & Deierkauf, 1984).
Photophysics and Photochemistry Insights
Research into the photophysics and photochemistry of nitrobenzene compounds, including derivatives like 1,3-difluoro-2-nitrobenzene, has been extensive. Studies using computational methods have shed light on the decay paths of these molecules after UV absorption, providing insights that are essential for applications in photodynamic therapy and environmental photodegradation processes (Giussani & Worth, 2017).
Thermodynamic Studies
Extensive thermodynamic studies on difluoronitrobenzene isomers have been conducted. These include experimental and computational thermochemical analyses which are crucial for understanding the stability and reactivity of these compounds. Such information is vital for their application in synthesis and material science (Ribeiro da Silva et al., 2010).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral and dermal toxicity, acute inhalation toxicity for vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1,3-difluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNCMIDZGFCTST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172559 | |
Record name | 1,3-Difluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-2-nitrobenzene | |
CAS RN |
19064-24-5 | |
Record name | 1,3-Difluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19064-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Difluoro-2-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Difluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-difluoro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.